Fingolimod Palmitate Amide

Analytical Method Development HPLC/UPLC Chromatography Impurity Profiling

Fingolimod Palmitate Amide (CAS 1242271-26-6) is the ONLY regulatory-recognized reference standard for the palmitate amide process impurity in Fingolimod ANDA filings. With a distinct LogP of 11.7, MW 545.9, and melting point 62–65°C, it cannot be substituted by the stearate homolog (LogP 12.8, MW 573.9) without compromising method specificity. Supplied with full NMR/MS characterization traceable to USP/EP, it ensures unambiguous peak assignment in HPLC/UPLC and LC-MS/MS methods. For AMV, QC, and forced degradation studies in generic drug development.

Molecular Formula C35H63NO3
Molecular Weight 545.90
CAS No. 1242271-26-6
Cat. No. B601838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFingolimod Palmitate Amide
CAS1242271-26-6
SynonymsN-(1-Hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)palmitamide
Molecular FormulaC35H63NO3
Molecular Weight545.90
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO
InChIInChI=1S/C35H63NO3/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-34(39)36-35(30-37,31-38)29-28-33-26-24-32(25-27-33)22-20-18-10-8-6-4-2/h24-27,37-38H,3-23,28-31H2,1-2H3,(H,36,39)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Fingolimod Palmitate Amide (CAS 1242271-26-6): Core Identity and Procurement Significance


Fingolimod Palmitate Amide (CAS 1242271-26-6), chemically N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)palmitamide, is a synthetic N-acylated derivative of fingolimod (FTY720) characterized by the covalent attachment of a palmitoyl (C16:0) fatty acid chain to the primary amino group of the fingolimod core . With a molecular formula of C35H63NO3 and molecular weight of 545.9 g/mol, this compound is formally classified as a process-related impurity and a ceramide-analogous metabolite of fingolimod [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and is primarily procured as a reference standard for analytical method development, method validation (AMV), and quality control applications in Abbreviated New Drug Applications (ANDA) [2].

Why Generic Substitution of Fingolimod Palmitate Amide Is Not Analytically Viable


Fingolimod Palmitate Amide cannot be substituted with other fingolimod-related impurities, structurally analogous N-acyl derivatives, or the parent drug substance due to fundamental differences in molecular identity, physicochemical properties, and regulatory recognition. The covalent attachment of the palmitoyl (C16:0) chain via an amide linkage to the fingolimod core confers distinct chromatographic behavior, specific mass spectral fragmentation patterns, and unique physicochemical parameters including a measured melting point of 62-65°C and a predicted LogP of 11.7 that are not replicable by homologs with different fatty acid chain lengths (e.g., stearate amide, C18:0) [1]. Furthermore, while compounds such as Fingolimod Stearate Amide (CAS 1242271-27-7) share the same N-acyl modification class, they exhibit different retention times in HPLC/UPLC systems and distinct molecular ion masses in LC-MS detection, precluding their interchangeable use as reference standards [2]. Substitution without appropriate qualification would compromise analytical method specificity, accuracy of impurity profiling, and regulatory compliance in ANDA submissions where impurity identity must be unambiguously established against pharmacopeial standards (USP or EP) [3].

Quantitative Evidence for Differentiated Selection of Fingolimod Palmitate Amide


Fingolimod Palmitate Amide vs. Fingolimod Stearate Amide: LogP and Molecular Weight Differentiation for HPLC Method Development

Fingolimod Palmitate Amide (C16:0) exhibits a predicted XLogP3-AA value of approximately 11.7 and a molecular weight of 545.9 g/mol, whereas the C18:0 stearate homolog (CAS 1242271-27-7) has a higher predicted XLogP3-AA of 12.8 and a molecular weight of 573.9 g/mol [1]. The 1.1-unit difference in LogP translates to measurably distinct retention times under reversed-phase HPLC conditions, enabling baseline chromatographic resolution of these two structurally analogous impurities [2]. The 28.0 Da molecular weight difference also provides unambiguous discrimination via MS detection, with the palmitate amide generating a unique [M+H]+ ion at m/z 546.9 versus m/z 574.9 for the stearate amide .

Analytical Method Development HPLC/UPLC Chromatography Impurity Profiling

Fingolimod Palmitate Amide vs. Parent FTY720: Structural Modification Confers Non-Phosphorylatable Identity for Negative Control Applications

Fingolimod Palmitate Amide possesses an N-acylated primary amino group where the palmitoyl (C16:0) moiety is covalently attached via an amide bond, replacing the free primary amine present in fingolimod (FTY720) [1]. This structural modification eliminates the site required for phosphorylation by sphingosine kinase 2 (SK2), a mandatory activation step for fingolimod's conversion to the active fingolimod-phosphate metabolite that agonizes S1P receptors [2]. In contrast, unmodified fingolimod (MW 307.5 g/mol as free base; CAS 162359-55-9) undergoes phosphorylation at the primary amine to yield fingolimod-phosphate (MW 387.5 g/mol), which then binds S1P1,3,4,5 receptors with EC50 values ranging from 0.3 to 3 nM .

Negative Control S1P Receptor Pharmacology Mechanistic Studies

Fingolimod Palmitate Amide Melting Point (62-65°C) as a Differentiating Physicochemical Parameter for Identity Confirmation

Fingolimod Palmitate Amide exhibits a measured melting point range of 62-65°C, which differs from the melting point of fingolimod hydrochloride (reported as approximately 102-107°C depending on crystalline form) and other fingolimod-related impurities [1]. While specific melting point data for the C18:0 stearate amide homolog and other N-acyl derivatives are not widely published in accessible vendor datasheets, the 62-65°C range serves as a reproducible, instrument-independent identifier for confirming the identity of the palmitate amide (C16:0) material upon receipt . This parameter can be verified using standard melting point apparatus without requiring HPLC-MS instrumentation, providing a rapid identity confirmation orthogonal to chromatographic retention time [2].

Reference Standard Characterization Physicochemical Identity Testing Quality Control

Regulatory Recognition: Explicit Traceability to USP/EP Pharmacopeial Standards Differentiates Fingolimod Palmitate Amide from Unqualified Laboratory Synthetics

Fingolimod Palmitate Amide supplied by qualified vendors is offered as a fully characterized reference standard with explicit traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, generic or in-house synthesized fingolimod impurities without formal qualification documentation lack this regulatory-compliant traceability chain . The compound is specifically designated for use in analytical method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and impurity profiling during commercial production of fingolimod [2].

ANDA Filing Regulatory Compliance Pharmacopeial Traceability

Storage Stability: Specified 2-8°C Long-Term Storage vs. Room Temperature Ambient Storage Conditions

Vendor specifications for Fingolimod Palmitate Amide indicate a recommended long-term storage temperature range of 2-8°C to maintain reference standard integrity, though some suppliers note that room temperature storage away from light is also acceptable under controlled conditions [1]. This differs from the storage requirements for the parent fingolimod hydrochloride API, which is typically stored at controlled room temperature (20-25°C) in tightly closed containers . The more stringent refrigerated storage recommendation for the palmitate amide derivative reflects its distinct stability profile as an N-acylated lipid conjugate with a hydrolytically labile amide bond susceptible to degradation under suboptimal conditions .

Reference Standard Storage Stability Quality Assurance

Procurement-Driven Application Scenarios for Fingolimod Palmitate Amide (CAS 1242271-26-6)


HPLC/UPLC Impurity Profiling and Peak Identification for Fingolimod ANDA Submissions

This compound is used as a reference standard to establish retention time and peak identity for the palmitate amide impurity in fingolimod drug substance and drug product analytical methods. The distinct LogP of 11.7 and molecular weight of 545.9 g/mol [1] differentiate it from the C18:0 stearate homolog (LogP 12.8, MW 573.9 g/mol) [2], enabling unambiguous peak assignment. It is specifically applied in method validation (AMV) and Quality Control (QC) for ANDA filings, with traceability to USP or EP pharmacopeial standards [3].

Negative Control for S1P Receptor Phosphorylation-Dependent Signaling Studies

Fingolimod Palmitate Amide serves as a structurally analogous but phosphorylation-incompetent control in experiments examining S1P receptor agonism. The N-acylated primary amine [1] eliminates the site required for phosphorylation by sphingosine kinase 2, distinguishing it from unmodified fingolimod which is phosphorylated to yield the active fingolimod-phosphate metabolite (EC50 = 0.3-3 nM at S1P receptors) [2]. This enables researchers to isolate phosphorylation-independent cellular effects of the fingolimod scaffold from receptor-mediated signaling [3].

Forced Degradation Studies and Stability-Indicating Method Development

This reference standard is employed in forced degradation studies to evaluate the formation and detection of the palmitate amide impurity under stress conditions. The compound undergoes hydrolysis under acidic or basic conditions to yield palmitic acid and the corresponding amine [1], and its distinct melting point of 62-65°C [2] provides a rapid identity confirmation parameter. Recommended refrigerated storage at 2-8°C [3] preserves integrity for stability-indicating HPLC method validation.

Mass Spectrometry Method Development and LC-MS/MS Impurity Quantitation

Fingolimod Palmitate Amide is utilized as a calibration standard for developing LC-MS/MS methods to detect and quantify this specific process-related impurity in fingolimod API. Its unique [M+H]+ ion at m/z 546.9 and distinct mass spectral fragmentation patterns [1] differentiate it from the stearate amide homolog ([M+H]+ at m/z 574.9) [2]. The compound is supplied with characterization data including NMR and mass spectrometry [3] for direct method development use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fingolimod Palmitate Amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.